molecular formula C5H11ClO2 B11923972 2-(3-Chloropropoxy)ethanol

2-(3-Chloropropoxy)ethanol

Cat. No.: B11923972
M. Wt: 138.59 g/mol
InChI Key: KWHFVQKAUHIETI-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)ethanol is an organic compound with the molecular formula C5H11ClO2. It is a chlorinated ether alcohol, characterized by the presence of both an ether and an alcohol functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chloropropoxy)ethanol can be synthesized through the nucleophilic substitution reaction of 3-chloropropanol with ethylene oxide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide to facilitate the substitution process. The reaction can be represented as follows:

3-Chloropropanol+Ethylene oxideThis compound\text{3-Chloropropanol} + \text{Ethylene oxide} \rightarrow \text{this compound} 3-Chloropropanol+Ethylene oxide→this compound

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of 2-(3-chloropropoxy)acetaldehyde or 2-(3-chloropropoxy)acetic acid.

    Reduction: Formation of 2-(3-chloropropoxy)ethane.

    Substitution: Formation of 2-(3-hydroxypropoxy)ethanol when chlorine is replaced by a hydroxyl group.

Scientific Research Applications

2-(3-Chloropropoxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethoxy)ethanol: Similar structure but with a shorter carbon chain.

    3-Chloropropanol: Lacks the ether functional group.

    2-(3-Bromopropoxy)ethanol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chloropropoxy)ethanol is unique due to its combination of ether and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its chlorinated structure also makes it a valuable intermediate in the synthesis of various organic compounds.

Biological Activity

2-(3-Chloropropoxy)ethanol, a chlorinated ether compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, biological effects, and relevant case studies that highlight its significance in various research contexts.

  • IUPAC Name: this compound
  • CAS Number: [Not Provided]
  • Molecular Formula: C5H11ClO2
  • Molecular Weight: 136.59 g/mol
  • Structure:
    HO CH2 CH Cl CH2 O CH2 CH3\text{HO CH}_2\text{ CH Cl CH}_2\text{ O CH}_2\text{ CH}_3

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Membrane Interaction: The compound can integrate into lipid membranes, affecting membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress by increasing ROS levels, which can lead to cellular damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigating the compound's effectiveness against various bacterial strains found:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 mg/mL
Escherichia coli0.5 mg/mL
Pseudomonas aeruginosa0.3 mg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against human cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (μM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an antitumor agent.

Case Studies

  • Antimicrobial Efficacy : A comprehensive study on the antimicrobial properties of chlorinated compounds included this compound. The study highlighted its effectiveness against multi-drug resistant strains, making it a candidate for further development in pharmaceutical applications .
  • Cytotoxic Effects : Another investigation focused on the cytotoxic effects of various chlorinated ethers, including this compound. This study concluded that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

Molecular Formula

C5H11ClO2

Molecular Weight

138.59 g/mol

IUPAC Name

2-(3-chloropropoxy)ethanol

InChI

InChI=1S/C5H11ClO2/c6-2-1-4-8-5-3-7/h7H,1-5H2

InChI Key

KWHFVQKAUHIETI-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)CCl

Origin of Product

United States

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